Palonidipine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

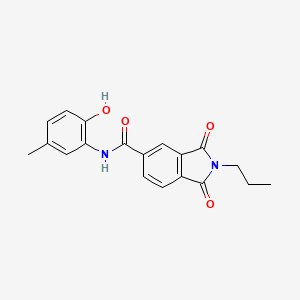

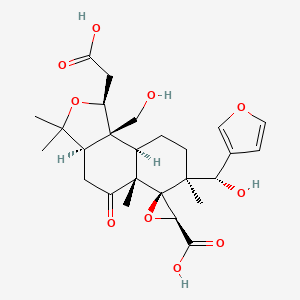

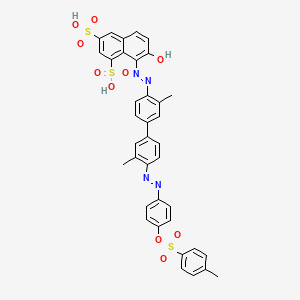

Palonidipine hydrochloride: is a calcium channel antagonist developed by Teijin Pharma Ltd. It is primarily used for the treatment of hypertension and angina pectoris. The compound is a 1,4-dihydropyridine derivative, known for its potent and long-lasting effects on the cardiovascular system .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Initial Reaction: The synthesis begins with the reaction of N-methyl-N-benzylamine with isobutyraldehyde and formaldehyde in refluxing isopropanol.

Industrial Production Methods:

The industrial production of palonidipine hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Reduction: The compound can be reduced to its corresponding dihydropyridine form under specific conditions.

Substitution: Substitution reactions can occur at the aromatic ring, particularly involving the nitro and fluoro groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium trioxide and acetic anhydride.

Reduction: Sodium borohydride is commonly used for reduction reactions.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

Oxidation: Pyridine derivatives.

Reduction: Dihydropyridine form.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Palonidipine hydrochloride is used as a model compound in the study of calcium channel antagonists. Its synthesis and reactions provide valuable insights into the chemistry of dihydropyridine derivatives .

Biology:

In biological research, this compound is used to study the effects of calcium channel blockers on cellular processes. It is particularly useful in understanding the role of calcium ions in cell signaling and muscle contraction .

Medicine:

Medically, this compound is used in the treatment of hypertension and angina pectoris. Its long-lasting effects make it a valuable drug for managing these conditions .

Industry:

In the pharmaceutical industry, this compound is used as a reference compound for the development of new calcium channel blockers. Its synthesis and properties serve as a benchmark for evaluating new drugs .

Mechanism of Action

Palonidipine hydrochloride exerts its effects by blocking voltage-gated calcium channels. This prevents the influx of calcium ions into cells, leading to relaxation of vascular smooth muscle and a subsequent decrease in blood pressure . The compound specifically targets L-type calcium channels, which are primarily found in the cardiovascular system .

Comparison with Similar Compounds

Nifedipine: Another 1,4-dihydropyridine derivative used for the treatment of hypertension and angina.

Nicardipine: Similar to nifedipine, but with a longer duration of action.

Amlodipine: Known for its long half-life and once-daily dosing.

Uniqueness:

Palonidipine hydrochloride is unique in its potent and long-lasting effects compared to other calcium channel blockers. Its ability to increase coronary blood flow and improve the oxygen supply-demand relationship during angina pectoris sets it apart from other similar compounds .

Properties

CAS No. |

96515-74-1 |

|---|---|

Molecular Formula |

C29H35ClFN3O6 |

Molecular Weight |

576.1 g/mol |

IUPAC Name |

5-O-[3-[benzyl(methyl)amino]-2,2-dimethylpropyl] 3-O-methyl 4-(2-fluoro-5-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |

InChI |

InChI=1S/C29H34FN3O6.ClH/c1-18-24(27(34)38-6)26(22-14-21(33(36)37)12-13-23(22)30)25(19(2)31-18)28(35)39-17-29(3,4)16-32(5)15-20-10-8-7-9-11-20;/h7-14,26,31H,15-17H2,1-6H3;1H |

InChI Key |

OQHXRVQARZHYGQ-UHFFFAOYSA-N |

SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)CN(C)CC2=CC=CC=C2)C3=C(C=CC(=C3)[N+](=O)[O-])F)C(=O)OC.Cl |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)CN(C)CC2=CC=CC=C2)C3=C(C=CC(=C3)[N+](=O)[O-])F)C(=O)OC.Cl |

Key on ui other cas no. |

96515-74-1 |

Synonyms |

3-(N-benzyl-N-methylamino)-2,2-dimethylpropyl methyl-2,6-dimethyl-4-(2-fluoro-5-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride TC 81 TC-81 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![METHYL 2-({[(5-CHLORO-2-PYRIDYL)AMINO]CARBONYL}AMINO)BENZOATE](/img/structure/B1200874.png)